An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-nitrobenzoyl chloride, detailed experimental protocols for its synthesis, and an exploration of its applications as a key intermediate in the development of pharmaceuticals. The information is presented to support research and development in medicinal chemistry and organic synthesis.
Core Chemical Properties
2-Chloro-5-nitrobenzoyl chloride is a reactive acyl chloride compound characterized by the presence of a chloro and a nitro group on the benzene (B151609) ring. These functional groups significantly influence its chemical reactivity, making it a versatile reagent in organic synthesis.
Physical and Chemical Properties
A summary of the key physicochemical properties of 2-chloro-5-nitrobenzoyl chloride is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | White to yellow or brown crystalline solid | [2] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 157-158 °C at 11 mmHg | [4] |
| CAS Number | 25784-91-2 | [1] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | |
| LogP | 2.35 | [3] |
Spectral Data
The structural elucidation of 2-chloro-5-nitrobenzoyl chloride is supported by various spectroscopic techniques.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~8.4 | d | ~2.5 | H-6 |
| ~8.2 | dd | ~8.5, 2.5 | H-4 |
| ~7.7 | d | ~8.5 | H-3 |
Note: Predicted values based on typical chemical shifts for similar structures. The exact values can be found in spectral databases.[5]
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (acid chloride) |
| ~148 | C-NO₂ |
| ~142 | C-Cl (C2) |
| ~133 | C-COCl |
| ~131 | C-H (C3) |
| ~127 | C-H (C4) |
| ~125 | C-H (C6) |
Note: Predicted values based on typical chemical shifts for similar structures.[6][7]
The FTIR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1780-1740 | C=O (acid chloride) | Stretch |
| ~1530 | NO₂ | Asymmetric Stretch |
| ~1350 | NO₂ | Symmetric Stretch |
| ~1600, ~1475 | C=C | Aromatic Ring Stretch |
| ~800-600 | C-Cl | Stretch |
Note: These are typical ranges for the indicated functional groups.[8][9]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z | Proposed Fragment |
| 219/221/223 | [M]⁺ (Molecular ion with isotopic peaks for Cl) |
| 184/186 | [M-Cl]⁺ |
| 156/158 | [M-Cl-CO]⁺ |
| 138 | [M-Cl-NO₂]⁺ |
Experimental Protocols
Synthesis of 2-Chloro-5-nitrobenzoyl chloride
A common and efficient method for the synthesis of 2-chloro-5-nitrobenzoyl chloride is the reaction of its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, with thionyl chloride.
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (catalytic amount)
-
Anhydrous toluene (B28343) (or another inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid in anhydrous toluene.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 2-chloro-5-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
Below is a workflow diagram for the synthesis.
Applications in Drug Development
2-Chloro-5-nitrobenzoyl chloride is a valuable building block in the synthesis of various pharmaceutical compounds due to its reactive nature, allowing for the facile introduction of the 2-chloro-5-nitrobenzoyl moiety into a target molecule. Its precursor, 2-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the antibacterial drug Chlorquinaldol.[10][11]
A structurally related and medicinally important compound is Niclosamide (B1684120) , an anthelmintic drug that is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[12][13] Niclosamide has gained significant attention for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to modulate multiple key signaling pathways.[10][14] The structural similarities between the precursors of niclosamide and 2-chloro-5-nitrobenzoyl chloride highlight the potential of the latter in the synthesis of novel therapeutic agents targeting similar pathways.
Niclosamide and its Impact on Cellular Signaling Pathways
Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases like cancer. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[10][15] The ability to target multiple pathways contributes to its broad spectrum of activity.
Below are diagrams illustrating the inhibitory action of niclosamide on these pathways, which serve as a model for the potential therapeutic targets of compounds derived from 2-chloro-5-nitrobenzoyl chloride.
Safety and Handling
2-Chloro-5-nitrobenzoyl chloride is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
2-Chloro-5-nitrobenzoyl chloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with the demonstrated biological activity of structurally related compounds like niclosamide, make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 13C NMR [m.chemicalbook.com]
- 8. FTIR [terpconnect.umd.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
